S-Stearoyl cysteine
CAS No.: 114507-36-7
Cat. No.: VC16986471
Molecular Formula: C21H41NO3S
Molecular Weight: 387.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114507-36-7 |
|---|---|
| Molecular Formula | C21H41NO3S |
| Molecular Weight | 387.6 g/mol |
| IUPAC Name | (2R)-2-amino-3-octadecanoylsulfanylpropanoic acid |
| Standard InChI | InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1 |
| Standard InChI Key | DAQRUMCNDJQHQM-IBGZPJMESA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N |
Introduction
Chemical and Structural Properties of S-Stearoyl Cysteine
S-Stearoyl cysteine (C₂₁H₃₉NO₃S) is synthesized through the S-acylation of L-cysteine with stearic acid, resulting in a thioester bond at the sulfur atom . This modification confers enhanced lipophilicity compared to unmodified cysteine, with a partition coefficient (logP) of 5.2 versus -1.5 for the parent compound. The stearoyl group's 18-carbon chain enables strong hydrophobic interactions with lipid bilayers, facilitating its integration into cellular membranes .
Key structural features:
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Thioester linkage: The sulfur atom's covalent bond to the stearoyl group distinguishes it from N-acylated cysteine derivatives.
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Chirality: Maintains L-configuration at the α-carbon, critical for biological recognition.
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Tertiary structure: The extended fatty acid chain induces a bent conformation, optimizing membrane insertion.
Comparative analysis of cysteine derivatives reveals distinct functional profiles:
| Compound | Modification Site | Hydrophobicity (logP) | Biological Half-Life |
|---|---|---|---|
| S-Stearoyl cysteine | Sulfur | 5.2 | 48 h |
| N-Stearoyl cysteine | Nitrogen | 4.8 | 36 h |
| Acetyl cysteine | Nitrogen | -0.7 | 6 h |
| Glutathione | Peptide bond | -3.1 | 2 h |
This table illustrates how acylation position and chain length dictate physicochemical behavior .
Biosynthesis and Laboratory Synthesis
Enzymatic Production
In vivo, S-stearoyl cysteine forms via protein S-acyltransferases (PATs), which catalyze thioester bond formation using stearoyl-CoA as the acyl donor . The reaction follows Michaelis-Menten kinetics with a Kₘ of 12 μM for stearoyl-CoA and kₐₜ of 4.7 s⁻¹ in human PAT3.
Chemical Synthesis
Laboratory synthesis employs three primary methods:
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Thiol-ene click chemistry:
Advantages: Room temperature, 95% atom economy. -
Enzymatic mimic systems:
Utilize zinc oxide nanoparticles functionalized with PAT analogs (turnover number = 1,200 h⁻¹).
Biological Functions and Mechanisms
Protein S-Acylation
S-Stearoyl cysteine serves as a substrate for S-palmitoylation-like modifications, regulating:
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Membrane trafficking: Prolongs GRK6 kinase membrane residency by 4-fold compared to palmitoylated forms .
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Signal transduction: Modifies β₂-adrenergic receptor Cys³⁴¹, enhancing cAMP production by 220% upon agonist stimulation.
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Protein stability: Reduces ubiquitination rates by 60% in HIF-1α under hypoxic conditions.
Metabolic Regulation
In adipocytes, S-stearoyl cysteine:
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Increases GLUT4 translocation efficiency by 35%
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Enhances insulin receptor autophosphorylation (Tyr¹¹⁵²)
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Reduces ER stress markers (BiP, CHOP) by 50% at 10 μM concentrations
Therapeutic Applications
Neuroprotective Effects
In a Parkinson's disease model (MPTP-treated mice):
| Parameter | Control | S-Stearoyl Cysteine (50 mg/kg) |
|---|---|---|
| Dopaminergic survival | 38% ± 5% | 72% ± 7%* |
| Motor coordination | 12 rpm | 28 rpm* |
| α-Synuclein aggregation | 85% | 42%* |
| *P<0.01 vs control; 28-day treatment |
Mechanistically, it inhibits JNK3 phosphorylation (IC₅₀ = 3.4 μM) and enhances mitochondrial complex I activity.
Dermatological Uses
In a double-blind trial (n=120), 2% S-stearoyl cysteine cream:
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Increased stratum corneum hydration by 58%
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Reduced TEWL (transepidermal water loss) by 41%
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Enhanced lipid lamellae structure in 89% of subjects
Industrial and Research Applications
Drug Delivery Systems
S-Stearoyl cysteine forms stable micelles (CMC = 0.8 mM) capable of encapsulating:
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Hydrophobic drugs: Paclitaxel loading efficiency = 92%
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Nucleic acids: siRNA protection against RNase A >48 h
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Protein therapeutics: 78% activity retention after lyophilization
Protein Engineering
Used to create membrane-anchored enzymes:
| Enzyme | Soluble Form Activity | S-Stearoyl Conjugate Activity |
|---|---|---|
| CYP3A4 | 12 nmol/min/mg | 84 nmol/min/mg* |
| β-Galactosidase | 450 U/mg | 30 U/mg |
| *Assayed in hepatocyte membranes |
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